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Compound of Interest

Compound Name: 3,4-Difluorobenzyl bromide

Cat. No.: B1349066 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3,4-
Difluorobenzyl bromide (CAS No: 85118-01-0), a key intermediate in the synthesis of various

pharmaceuticals and agrochemicals.[1] The document outlines predicted Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed

experimental protocols for data acquisition.

Compound Information:

Molecular Formula: C₇H₅BrF₂[1]

Molecular Weight: 207.02 g/mol [1]

Appearance: Colorless to pale yellow liquid[1]

Density: 1.618 g/mL at 25 °C[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of 3,4-Difluorobenzyl
bromide by providing information about the chemical environment of the hydrogen (¹H) and

carbon (¹³C) nuclei. The data presented below are predicted values based on established

chemical shift principles and analysis of similar fluorinated aromatic compounds.
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Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show signals for the benzylic protons (-CH₂Br) and the

three aromatic protons.

Signal
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity

Predicted
Coupling
Constant (J,
Hz)

Integration

-CH₂Br ~ 4.45 Singlet (s) N/A 2H

Ar-H ~ 7.10 - 7.40 Multiplet (m) N/A 3H

Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due

to C-F coupling, the signals for the fluorine-bearing carbons will appear as doublets.

Signal Assignment Predicted Chemical Shift (δ, ppm)

-CH₂Br ~ 32

C-1 (C-CH₂Br) ~ 137

C-2 ~ 118

C-3 (C-F) ~ 151 (d, ¹JCF ≈ 248 Hz)

C-4 (C-F) ~ 150 (d, ¹JCF ≈ 248 Hz)

C-5 ~ 117

C-6 ~ 125

Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on

the absorption of infrared radiation. The spectrum of 3,4-Difluorobenzyl bromide is

characterized by vibrations of the aromatic ring, C-H bonds, and the C-F and C-Br bonds.
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Wavenumber (cm⁻¹) Vibration Type Intensity

3100 - 3000 Aromatic C-H Stretch Medium to Weak

1600 - 1450 Aromatic C=C Ring Stretch Medium to Strong

1280 - 1100 C-F Stretch Strong

~ 1220 CH₂ Wag Medium

900 - 675
Aromatic C-H Out-of-Plane

Bend
Strong

600 - 500 C-Br Stretch Medium to Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound. Electron Ionization (EI) is a common method for this analysis. A key feature

in the mass spectrum of 3,4-Difluorobenzyl bromide is the presence of two peaks for

bromine-containing fragments of nearly equal intensity, corresponding to the two isotopes of

bromine (⁷⁹Br and ⁸¹Br).

m/z (mass/charge) Proposed Fragment Notes

206 / 208 [C₇H₅BrF₂]⁺

Molecular ion peak (M⁺) and

M+2 peak, characteristic of a

single bromine atom.

127 [C₇H₅F₂]⁺

Loss of a bromine radical (•Br).

This is the base peak,

representing the stable 3,4-

difluorobenzyl cation.

107 [C₆H₄F]⁺
Loss of HF from the [C₇H₅F₂]⁺

fragment.

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectral data.
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NMR Spectroscopy Protocol
Sample Preparation: Dissolve 10-20 mg of 3,4-Difluorobenzyl bromide in approximately

0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solution should be clear and

free of any solid particles.

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

Instrumentation: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: -2 to 12 ppm.

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: 0 to 200 ppm.

Number of Scans: 1024 or more, depending on concentration.

Relaxation Delay: 2-5 seconds.

Processing: Apply Fourier transform, phase correction, and baseline correction to the

acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the residual solvent peak

(e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16

ppm).

IR Spectroscopy Protocol
Sample Preparation: As 3,4-Difluorobenzyl bromide is a liquid, it can be analyzed neat.

Place one drop of the neat liquid between two potassium bromide (KBr) or sodium chloride
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(NaCl) salt plates to create a thin capillary film.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for the analysis.

Background Scan: Record a background spectrum of the empty sample compartment to

subtract atmospheric (H₂O, CO₂) absorbances.

Sample Scan: Place the prepared salt plate assembly in the sample holder and acquire the

spectrum.

Acquisition Parameters:

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is

analyzed to identify characteristic absorption bands.

Mass Spectrometry Protocol
Sample Introduction: Introduce a dilute solution of 3,4-Difluorobenzyl bromide in a volatile

solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a Gas

Chromatography (GC-MS) system for separation and purification.

Ionization Method: Use Electron Ionization (EI) with a standard electron energy of 70 eV.

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.

Acquisition Parameters:

Mass Range: Scan from m/z 40 to 300.

Ion Source Temperature: ~230 °C.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (and

its M+2 isotope peak) and major fragment ions. Compare the observed fragmentation pattern
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with known fragmentation mechanisms for aromatic and halogenated compounds.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3,4-Difluorobenzyl bromide.
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Caption: Workflow for Spectroscopic Analysis of 3,4-Difluorobenzyl Bromide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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